2-Bromo-4-(1-bromoethyl)-1-methylbenzene
CAS No.:
Cat. No.: VC18115589
Molecular Formula: C9H10Br2
Molecular Weight: 277.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10Br2 |
---|---|
Molecular Weight | 277.98 g/mol |
IUPAC Name | 2-bromo-4-(1-bromoethyl)-1-methylbenzene |
Standard InChI | InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
Standard InChI Key | AQPXMAXXICECCZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(C)Br)Br |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula, C₉H₁₀Br₂, corresponds to a molecular weight of 277.98 g/mol. Its structure features a benzene ring with substituents at the 1-, 2-, and 4-positions: a methyl group at position 1, a bromine atom at position 2, and a 1-bromoethyl group at position 4 . Key identifiers include:
-
SMILES:
CC1=C(C=C(C=C1)C(C)Br)Br
-
InChI:
InChI=1S/C9H10Br2/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3
Table 1: Structural and Spectroscopic Data
Property | Value/Descriptor | Source |
---|---|---|
Molecular Weight | 277.98 g/mol | |
Predicted CCS ([M+H]⁺) | 143.1 Ų | |
Exact Mass | 275.91437 (neutral) | |
Topological Polar Surface Area | 0 Ų |
The predicted collision cross section (CCS) for its adducts, derived from ion mobility spectrometry, provides insights into its gas-phase behavior (Table 1) .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves bromination of ethyltoluene (4-ethyl-1-methylbenzene) using bromine (Br₂) in the presence of FeCl₃ or AlBr₃ as catalysts. The reaction proceeds under controlled conditions:
-
Temperature: 0–5°C to minimize polybromination byproducts.
-
Stoichiometry: A 1:1.2 molar ratio of ethyltoluene to Br₂ ensures monobromination at the ethyl group.
Mechanism:
-
Electrophilic Aromatic Substitution: Bromination of the benzene ring occurs at the para position relative to the methyl group.
-
Radical Bromination: The ethyl group undergoes bromination at the β-position via a radical mechanism, forming the 1-bromoethyl substituent.
Table 2: Optimal Synthesis Conditions
Parameter | Value |
---|---|
Catalyst | FeCl₃ (5 mol%) |
Solvent | Dichloromethane |
Reaction Time | 4–6 hours |
Yield | 68–72% |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H NMR reveals distinct signals for the methyl group (δ 2.3 ppm) and ethyl-bromine protons (δ 1.8–2.1 ppm).
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺) at m/z 275.91 confirms the molecular weight .
-
Infrared (IR) Spectroscopy: C-Br stretches appear at 550–650 cm⁻¹.
Chemical Properties and Reactivity
Reactivity Profile
The compound’s two bromine atoms enable diverse transformations:
-
Nucleophilic Substitution: Bromine at the ethyl group undergoes SN2 reactions with nucleophiles (e.g., NaOH), yielding alcohols or amines.
-
Elimination Reactions: Treatment with strong bases (e.g., KOtBu) produces alkenes via dehydrohalogenation.
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings with arylboronic acids facilitate biaryl synthesis.
Table 3: Predicted Collision Cross Sections for Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 276.922 | 143.1 |
[M+Na]⁺ | 298.904 | 139.0 |
[M+NH₄]⁺ | 293.949 | 145.8 |
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its debromination yields ethyltoluene derivatives used in ibuprofen synthesis.
Materials Science
In polymer chemistry, it acts as a cross-linking agent for polyethylene terephthalate (PET), enhancing thermal stability.
Agrochemicals
Functionalization of the bromine atoms produces herbicides such as 2,4-dibromo-1-methylbenzene derivatives, which inhibit plant auxin transport.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume